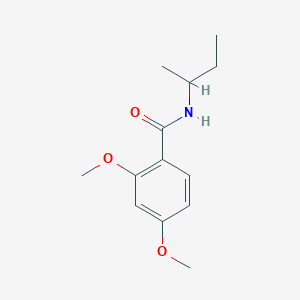![molecular formula C24H26N2O2 B501222 1-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclohexyl]carbonyl}indoline](/img/structure/B501222.png)
1-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclohexyl]carbonyl}indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline is an organic compound that features a cyclohexane ring bonded to two indoline moieties through carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline typically involves the reaction of 1,4-cyclohexanedicarboxylic acid with indoline under specific conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the carbonyl-indoline bonds. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of 1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of renewable resources and green chemistry principles is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The indoline moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexanedicarboxylic acid: A precursor in the synthesis of 1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline.
Indoline: The parent compound of the indoline moieties in 1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline.
1,4-Cyclohexanedimethanol: Another compound with a cyclohexane core, used in polymer synthesis.
Uniqueness
1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline is unique due to its dual indoline structure connected through a cyclohexane ring with carbonyl linkages. This structure imparts specific chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C24H26N2O2 |
|---|---|
Molecular Weight |
374.5g/mol |
IUPAC Name |
[4-(2,3-dihydroindole-1-carbonyl)cyclohexyl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C24H26N2O2/c27-23(25-15-13-17-5-1-3-7-21(17)25)19-9-11-20(12-10-19)24(28)26-16-14-18-6-2-4-8-22(18)26/h1-8,19-20H,9-16H2 |
InChI Key |
NQGDGMFJQAWNND-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)N2CCC3=CC=CC=C32)C(=O)N4CCC5=CC=CC=C54 |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCC3=CC=CC=C32)C(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B501140.png)








![2-(2-chlorophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B501155.png)


![2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B501161.png)

